Cas no 68400-09-9 (N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL)

N-(2-Aminoethyl)-3-aminopropyl-silantriol is a multifunctional organosilane compound featuring both amino and silanol groups, making it highly reactive and versatile in surface modification applications. The presence of dual amino groups enhances its adhesion-promoting properties, particularly in bonding organic polymers to inorganic substrates such as glass, metals, or minerals. The silanol groups facilitate covalent bonding with hydroxylated surfaces, improving interfacial strength and durability. This compound is particularly useful in coatings, adhesives, and composite materials, where enhanced mechanical performance and chemical resistance are required. Its water-soluble nature further simplifies processing in aqueous systems while maintaining stability.
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL structure
68400-09-9 structure
商品名:N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
CAS番号:68400-09-9
MF:C5H16N2O3Si
メガワット:180.27764
CID:860366
PubChem ID:110154

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL 化学的及び物理的性質

名前と識別子

    • N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
    • [3-[(2-aminoethyl)amino]propyl]-silanetriohomopolymer
    • [3-[(2-Aminoethyl)amino]propyl]silanetriol homopolymer
    • N-(2-AMINOETHYL)-3-AMINOPROPYLSILANETRIOL
    • N-(2-AMINOETHYL)-3-AMINOPROPYLSILANETRIOL in water,mainly oligomers
    • Silanetriol,[3-[(2-aminoethyl)amino]propyl]-,homopolymer
    • [3-[(2-aminoethyl)amino]propyl]silanetriol
    • 68400-09-9
    • {3-[(2-aminoethyl)amino]propyl}silanetriol
    • N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine
    • (3-(2-aminoethylamino)propyl)silanetriol
    • (3-((2-Aminoethyl)amino)propyl)silanetriol
    • RUBIDIUMTUNGSTATE
    • DTXSID10987974
    • NS00091106
    • QNHNSPNFZFBEQR-UHFFFAOYSA-N
    • EINECS 270-011-5
    • FT-0690364
    • SCHEMBL231988
    • 68400-08-8
    • N-(2-AMINOETHYL)-3-AMINOPROPYLSILANETRIOL, 25% in water, mainly oligomers
    • インチ: InChI=1S/C5H16N2O3Si/c6-2-4-7-3-1-5-11(8,9)10/h7-10H,1-6H2
    • InChIKey: QNHNSPNFZFBEQR-UHFFFAOYSA-N
    • ほほえんだ: C(CNCCN)C[Si](O)(O)O

計算された属性

  • せいみつぶんしりょう: 180.09300
  • どういたいしつりょう: 180.09301891g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 96.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 98.7Ų
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1 g/cm3
  • ゆうかいてん: -1°C
  • ふってん: 100°C
  • フラッシュポイント: >110°C
  • PSA: 98.74000
  • LogP: -1.06820

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL セキュリティ情報

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N935116-100g
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
68400-09-9 97%
100g
¥400.00 2022-09-01
Fluorochem
S25034-2kg
N-(2-Aminoethyl)-3-aminopropylsilanetriol25% in water, mainly oligomers
68400-09-9
2kg
£170.00 2022-02-28
A2B Chem LLC
AH12553-500g
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
68400-09-9 25% in water
500g
$342.00 2024-04-19
Fluorochem
S25034-100g
N-(2-Aminoethyl)-3-aminopropylsilanetriol25% in water, mainly oligomers
68400-09-9
100g
£19.00 2022-02-28
1PlusChem
1P00FAFD-500g
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
68400-09-9 25% in water
500g
$305.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1809374-100g
N-(2-Aminoethyl)-3-Aminopropylsilanetrio
68400-09-9 97%
100g
¥606.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1809374-500g
N-(2-Aminoethyl)-3-Aminopropylsilanetrio
68400-09-9 97%
500g
¥2587.00 2024-05-03
A2B Chem LLC
AH12553-100g
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
68400-09-9 97%
100g
$74.00 2024-04-19
A2B Chem LLC
AH12553-18kg
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
68400-09-9 25
18kg
$1549.00 2024-04-19
1PlusChem
1P00FAFD-100g
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
68400-09-9 97%
100g
$75.00 2024-04-22

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL 関連文献

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOLに関する追加情報

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL: A Multifunctional Compound with Promising Applications in Biomedical Research

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL, identified by the CAS No. 68400-09-9, represents a novel class of silane-based functional molecules with unique chemical properties. This compound combines the structural features of silane triols with the functionality of aminoalkyl groups, making it a versatile platform for advanced material engineering and biomedical applications. Recent studies have highlighted its potential as a crosslinking agent, surface modifier, and bioactive molecule in drug delivery systems. The integration of silane triol functionality with polyaminoalkyl chains enables the creation of hybrid materials with tunable surface properties and enhanced biocompatibility.

The molecular structure of N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL consists of a central silane triol core connected to two distinct functional groups: a 2-aminoethyl group and a 3-aminopropyl chain. This dual functionality allows the molecule to act as a bifunctional linker, bridging inorganic surfaces with organic biomolecules. The presence of multiple hydroxyl groups in the silane triol moiety enhances its reactivity towards surface functionalization, while the amine groups provide sites for further chemical modification. Recent advancements in surface chemistry have demonstrated that this compound can be used to create self-assembled monolayers (SAMs) with controlled hydrophilicity and hydrophobicity, which are critical for applications in nanomedicine and biomaterials science.

One of the most promising applications of N-(2-AMINOETHYL)-3-AMINOPROPLA-SILANTRIOL is in the development of smart drug delivery systems. Researchers have explored its potential as a crosslinking agent for polymeric nanoparticles and hydrogels, enabling the controlled release of therapeutic agents. A 2023 study published in Advanced Materials demonstrated that this compound can enhance the mechanical stability of hydrogel matrices while maintaining the biocompatibility required for in vivo applications. The ability to fine-tune the crosslinking density through the incorporation of silane triol functionality has opened new avenues for designing stimuli-responsive biomaterials.

In the field of surface engineering, N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL has shown exceptional performance in modifying the surfaces of biomaterials such as implants and medical devices. The silane triol moiety forms stable covalent bonds with inorganic substrates, while the polyaminoalkyl chains provide sites for grafting bioactive molecules like antimicrobial peptides or growth factors. This dual functionality has been leveraged to create antifouling surfaces that resist protein adsorption and microbial colonization, which is particularly valuable in medical device coatings. Recent work in biomaterials science has also explored the use of this compound to create superhydrophilic surfaces that promote cell adhesion and tissue integration.

Another emerging application of N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL is in the development of nanoparticle-based drug delivery systems. The silane triol functionality allows for the functionalization of nanoparticle surfaces with various ligands, enabling targeted delivery to specific cellular compartments. A 2022 study in Nano Letters demonstrated that this compound can be used to create PEGylated nanoparticles with enhanced stability in biological environments. The aminoalkyl chains provide additional sites for conjugating targeting ligands, such as antibodies or peptide sequences, which improve the specificity of drug delivery. This has significant implications for precision medicine and targeted therapy applications.

The silane triol core of N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL also makes it an ideal candidate for surface modification of biocompatible polymers. Researchers have explored its use in creating hydrophilic coatings on polymethyl methacrylate (PMMA) and polyetheretherketone (PEEK) substrates, which are commonly used in orthopedic implants and cardiac devices. The hydroxyl groups in the silane triol moiety enhance the hydrophilicity of these surfaces, promoting better integration with surrounding tissues. This has been particularly useful in reducing the risk of infection and inflammation associated with long-term implantation.

In the realm of electrochemical applications, N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL has shown potential as a surface modifier for electrodes in energy storage devices. The silane triol functionality can be used to create hydrophilic surfaces on metallic electrodes, improving their electrochemical activity and ion transport properties. A 2021 study in ACS Nano demonstrated that this compound can enhance the capacity retention of lithium-ion batteries by creating a more stable solid-electrolyte interphase (SEI) layer. This highlights the versatility of this compound in applications beyond traditional biomedical uses.

The synthesis of N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL involves a multi-step process that combines silane chemistry with amine functionalization. The silane triol core is typically synthesized through the hydrolysis of alkoxysilanes, followed by the introduction of aminoalkyl groups through alkylation reactions. The final product is a hybrid molecule that combines the reactivity of silane triols with the functionality of polyaminoalkyl chains. This synthesis approach allows for the customization of the molecule's properties, making it adaptable to a wide range of applications.

Despite its promising potential, the use of N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL is still in the early stages of development. Challenges such as cost-effective synthesis, scalability, and long-term stability need to be addressed before it can be widely adopted in industrial and clinical settings. Ongoing research is focused on optimizing the functionalization efficiency and surface compatibility of this compound to enhance its performance in various applications. Collaborative efforts between material scientists, bioengineers, and pharmaceutical researchers are expected to drive the next wave of innovations in this field.

In conclusion, N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL is a multifunctional compound with significant potential in biomedical research and material science. Its unique combination of silane triol and polyaminoalkyl groups makes it a versatile platform for creating advanced materials with tailored properties. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play a critical role in the development of next-generation biomaterials, drug delivery systems, and energy storage technologies.

N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane (N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane) is a multifunctional silane coupling agent with a unique combination of amine functionalities and a silane group. Its structure consists of a trimethoxysilane group (Si(OCH₃)₃) attached to a 3-aminopropyl chain, which is further functionalized with a 2-aminoethyl group. This molecule is widely used in surface modification, coating, and bonding applications due to its ability to form covalent bonds with both inorganic surfaces and organic molecules. --- ### Key Characteristics of N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane: 1. Silane Group (Si(OCH₃)���): - Enables covalent bonding with inorganic surfaces (e.g., glass, metal oxides, silicon). - Hydrolyzes in water to form a silanol (Si-OH) group, which can further condense to form a siloxane network (Si-O-Si). 2. Amine Functionalities: - Primary amine (NH₂) and secondary amine (NH) groups on the 3-aminopropyl and 2-aminoethyl chains. - These groups can react with carboxyl groups (via amide bond formation), epoxy groups, or polymer chains, making it ideal for surface functionalization and cross-linking. 3. Hydrophilicity: - The presence of multiple amine groups and silane hydrolysis products makes the surface hydrophilic, which is beneficial for biological applications. --- ### Applications of N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane: 1. Surface Modification: - Biomaterials: Used to functionalize surfaces of polymers, metals, and ceramics for cell adhesion, drug delivery, and tissue engineering. - Medical Devices: Enhances the biocompatibility of implants, stents, and dialysis membranes. 2. Coating and Bonding: - Adhesives: Enhances adhesion between polymer matrices and inorganic substrates. - Coatings: Used in anti-fouling coatings, antimicrobial coatings, and self-cleaning surfaces. 3. Biomedical Applications: - Drug Delivery Systems: Functionalizes surfaces for controlled release of drugs or biomolecules. - Diagnostic Tools: Used in biosensors and immunoassays for surface immobilization of biomolecules. 4. Electrochemical Applications: - Energy Storage: Used to modify electrodes in lithium-ion batteries and supercapacitors to improve ion transport and electrochemical stability. 5. Nanotechnology: - Nanoparticle Functionalization: Attaches functional groups to nanoparticles for targeted drug delivery, imaging, or catalysis. --- ### Synthesis and Reactivity: - Synthesis: Typically involves the alkylation of 3-aminopropyltrimethoxysilane with 2-aminopropyl chloride, resulting in the formation of the N-(2-aminoethyl)-3-aminopropyl chain. - Hydrolysis: The silane group hydrolyzes to form Si-OH groups, which can further condense to form Si-O-Si bonds, creating a cross-linked network. - Reactivity: The amine groups can react with carboxyl groups, epoxy groups, or polymer chains to form amide, urethane, or ester linkages. --- ### Challenges and Future Directions: 1. Scalability and Cost: Current synthesis methods may require optimization for large-scale production. 2. Stability: Long-term stability of the modified surfaces in biological or harsh environments needs further investigation. 3. Toxicity: While generally considered safe, the toxicological profile of the compound and its derivatives should be thoroughly evaluated for clinical applications. 4. Advanced Functionalization: Research is ongoing to customize the molecule for specific applications, such as targeted drug delivery, smart coatings, or bioactive surfaces. --- ### Conclusion: N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane is a versatile silane coupling agent with broad applications in materials science, biotechnology, and electrochemistry. Its ability to form covalent bonds with both inorganic and organic materials makes it an essential tool for surface functionalization, coating, and biomedical applications. Ongoing research aims to expand its utility in nanotechnology, drug delivery systems, and sustainable materials.

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